N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-24-14-6-4-13(5-7-14)10-11-20-18(19)21-27(22,23)17-12-15(25-2)8-9-16(17)26-3/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGZGVKHIDSUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine, also referred to as BRD9647, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article details the biological activity of the compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C22H21N3O6S
- Molecular Weight : 427.5 g/mol
- IUPAC Name : N-(2,5-dimethoxyphenyl)sulfonyl-N'-[2-(4-methoxyphenyl)ethyl]guanidine
- InChI Key : OMUJNJUHZHOBJY-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cell proliferation and survival. Studies have shown that the compound interferes with the function of kinesin-5, a motor protein critical for mitotic spindle formation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, particularly those derived from multiple myeloma .
Anticancer Activity
Research indicates that BRD9647 exhibits significant anticancer properties, especially against multiple myeloma. It has been shown to inhibit the growth of myeloma cells by targeting pathways associated with cell survival and proliferation. In vitro studies have demonstrated that treatment with BRD9647 leads to a marked reduction in cell viability and induces apoptosis in myeloma cell lines .
Anti-diabetic Effects
In addition to its anticancer properties, BRD9647 has been identified as a potential anti-diabetic agent. A study reported that the compound significantly enhanced glucose uptake in C2C12 muscle cells, doubling the uptake at a concentration of 50 μM. It also upregulated key proteins involved in glucose metabolism, including pAMPK and pACC, suggesting its utility in managing diabetes .
Case Studies and Research Findings
-
Multiple Myeloma Treatment :
- A clinical study involving patient-derived primary myeloma samples demonstrated that BRD9647 effectively inhibited cell growth and induced apoptosis through its action on kinesin-5. The results suggest a promising avenue for developing targeted therapies for multiple myeloma patients.
- Diabetes Management :
Comparison with Similar Compounds
| Compound Name | Mechanism | Selectivity | Potency |
|---|---|---|---|
| BRD9647 | Kinesin-5 inhibition | High | Strong |
| Vorinostat | HDAC inhibition | Moderate | Variable |
| BRD9876 | Partial activity against myeloma | Moderate | Moderate |
BRD9647 stands out due to its high selectivity and potency against cancer cells compared to other similar compounds like Vorinostat and BRD9876. This unique profile supports its further development as a targeted therapy for multiple myeloma and potentially other malignancies.
Comparison with Similar Compounds
Structural Analogs in Pharmaceuticals and Agrochemicals
The target compound shares structural motifs with several pharmaceutical impurities and agrochemicals (Table 1):
Key Observations :
- The 4-methoxyphenylethyl group is recurrent in formoterol-related impurities, suggesting its role in receptor binding. However, the guanidine backbone in the target compound distinguishes it from formamide or ethanolamine analogs, likely altering pharmacodynamics .
- Compared to the tetramethylguanidine derivative , the target compound’s sulfonamide group and extended alkyl chain may enhance hydrogen-bonding capacity and target specificity.
Physicochemical Properties
- Basicity : The guanidine group (pKa ~13) confers strong basicity, unlike neutral formamide impurities in formoterol , which may affect ionization-dependent absorption.
Solubility and Stability
- Solubility: Methoxy groups typically reduce aqueous solubility compared to polar substituents (e.g., amino groups in benzenesulfonamide derivatives ).
- Stability : The electron-donating methoxy groups may stabilize the sulfonamide against hydrolysis relative to electron-withdrawing substituents (e.g., chloro in ).
Q & A
Q. What are the recommended synthetic routes and purification methods for N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine?
The synthesis typically involves sulfonation of the benzenesulfonyl precursor followed by coupling with a guanidine derivative. Key steps include:
- Sulfonation : Use of 4-nitrobenzenesulfonyl chloride derivatives under anhydrous conditions to avoid hydrolysis .
- Guanidine coupling : Reaction with N-(4-methoxyphenyl)ethylamine in polar aprotic solvents (e.g., acetonitrile) with triethylamine as a base .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from acetonitrile at low temperatures to isolate high-purity crystals .
Q. Which analytical techniques are most effective for structural characterization of this compound?
A combination of methods is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at 2,5-positions on the benzene ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths (e.g., C–N imine bonds at ~1.37–1.41 Å) and non-classical hydrogen bonding interactions (C–H···O) .
Q. How do electron-donating groups (e.g., methoxy) influence the compound's reactivity?
Methoxy groups increase electron density on aromatic rings, enhancing nucleophilic substitution reactions at the sulfonyl group. This affects:
- Solubility : Improved solubility in polar solvents due to hydrogen bonding .
- Stability : Reduced hydrolysis rates compared to nitro or chloro derivatives .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected NMR shifts or MS fragments) require:
- Multi-technique validation : Cross-check with IR spectroscopy for functional groups and X-ray crystallography for bond geometry .
- Computational modeling : Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .
- Isotopic labeling : Use of deuterated analogs to confirm exchangeable protons in guanidine groups .
Q. How can structure-activity relationship (SAR) studies optimize this compound's biological potency?
Systematic modifications and assays are essential:
- Substituent variation : Replace methoxy groups with halogens (e.g., chloro) to assess effects on enzyme inhibition (e.g., IC₅₀ shifts in kinase assays) .
- Bioisosteric replacement : Swap the sulfonyl group with carbonyl or phosphoryl moieties to enhance target binding .
- Pharmacophore mapping : Molecular docking to identify critical interactions (e.g., hydrogen bonding with ATP-binding pockets) .
Q. What methodologies are used to assess the compound's stability under physiological conditions?
- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions, followed by HPLC-UV analysis to track degradation products .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition above 200°C) .
- Long-term storage : Monitor purity at -20°C in amber vials to prevent photodegradation .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo .
- pH adjustment : Leverage the guanidine group's basicity (pKa ~13) to form water-soluble salts (e.g., hydrochloride) .
Q. What experimental approaches identify the compound's primary biological targets?
- Surface Plasmon Resonance (SPR) : Screen against protein libraries to detect binding affinity (KD values) .
- Kinase profiling : Use competitive ATP-binding assays across 100+ kinases to pinpoint inhibition .
- CRISPR-Cas9 knockout : Validate target relevance by correlating gene knockout with reduced compound efficacy .
Q. How can computational tools predict off-target interactions or toxicity risks?
- QSAR models : Train algorithms on datasets of guanidine derivatives to predict hepatotoxicity or hERG channel inhibition .
- Molecular dynamics simulations : Assess binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .
- ADMET prediction software : Tools like SwissADME or ADMETlab2.0 estimate permeability, bioavailability, and Ames test outcomes .
Q. What steps ensure reproducibility in synthesizing this compound across laboratories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
